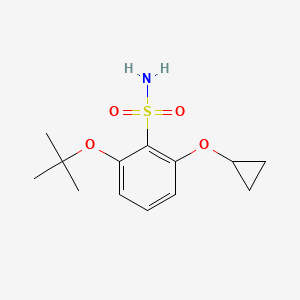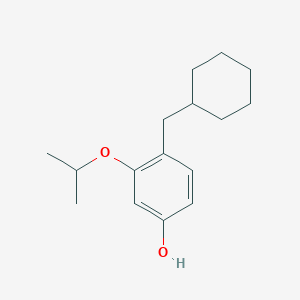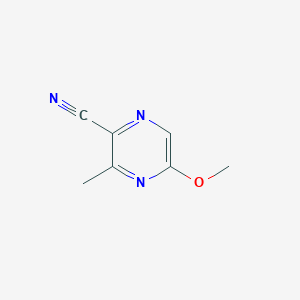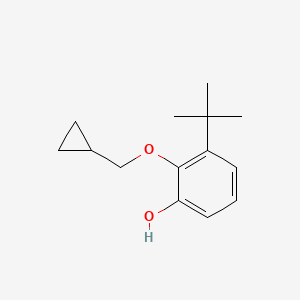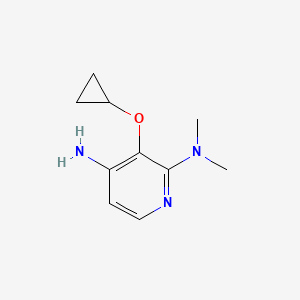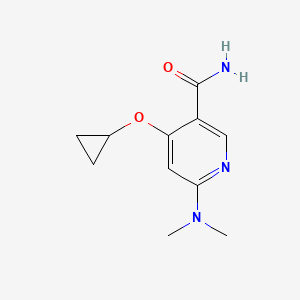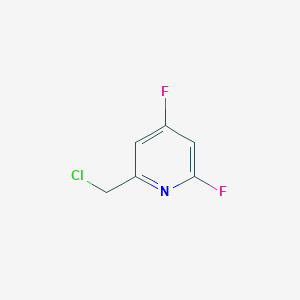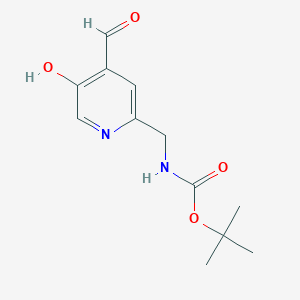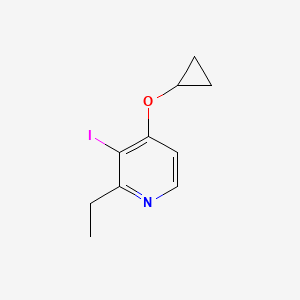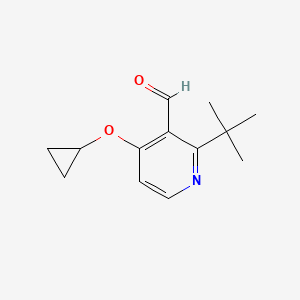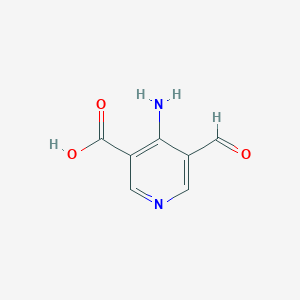
4-Amino-5-formylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-formylnicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an amino group at the 4-position and a formyl group at the 5-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-formylnicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of nicotinic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and purification methods is also crucial to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-formylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens at the amino position.
Major Products
Oxidation: 4-Amino-5-carboxynicotinic acid.
Reduction: 4-Amino-5-hydroxymethylnicotinic acid.
Substitution: 4-Halo-5-formylnicotinic acid derivatives.
Scientific Research Applications
4-Amino-5-formylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-formylnicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or alter gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-formylnicotinic acid
- 4-Amino-5-methylnicotinic acid
- 4-Amino-5-carboxynicotinic acid
Uniqueness
4-Amino-5-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
4-amino-5-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-4(3-10)1-9-2-5(6)7(11)12/h1-3H,(H2,8,9)(H,11,12) |
InChI Key |
IEOLTEZYGHIRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)C(=O)O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


